![molecular formula C19H23NO5 B2479066 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1705274-34-5](/img/structure/B2479066.png)
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as MMEA, is a chemical compound that has been studied for its potential use in scientific research. MMEA is a derivative of the compound 2C-E, which is a psychedelic drug that has been used recreationally. However, MMEA has not been studied for its psychoactive effects and is instead being investigated for its potential as a research tool.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to work by binding to the serotonin 2A receptor and modulating the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have an effect on the dopamine transporter, which could make it useful in studying dopamine-related disorders such as Parkinson's disease. It has also been found to have binding affinity for the serotonin 2A receptor, which is a target for many psychoactive drugs. However, the exact physiological effects of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is that it has not been studied for its psychoactive effects, which means that it can be used without the risk of producing unwanted psychoactive effects. However, one limitation is that the exact physiological effects of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide are not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide. One area of research could be to further investigate its binding affinity for the serotonin 2A receptor and its effect on dopamine transporters. Another area of research could be to investigate its potential use in studying Parkinson's disease and other dopamine-related disorders. Additionally, further studies could be conducted to better understand the physiological effects of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide.
Synthesis Methods
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide involves several chemical reactions. The first step is the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine. This is followed by the conversion of the phenethylamine to 2,5-dimethoxyphenethyl chloride. The final step involves the reaction of 2,5-dimethoxyphenethyl chloride with 2-(2-methoxyphenoxy)acetic acid to produce N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide.
Scientific Research Applications
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential use in scientific research. It has been found to have binding affinity for the serotonin 2A receptor, which is a target for many psychoactive drugs. N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been shown to have an effect on the dopamine transporter, which could make it useful in studying dopamine-related disorders such as Parkinson's disease.
properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-9-5-4-8-14(15)18(24-3)12-20-19(21)13-25-17-11-7-6-10-16(17)23-2/h4-11,18H,12-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDYSPSQMSCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)COC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide |
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